molecular formula C30H16Cl2 B1661967 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene CAS No. 51749-83-8

1,8-Dichloro-9,10-bis(phenylethynyl)anthracene

Cat. No. B1661967
CAS RN: 51749-83-8
M. Wt: 447.3 g/mol
InChI Key: YONGNHJIWAYNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with the empirical formula C30H16Cl2 . It is used as a chemiluminescent fluorophore with high quantum efficiency . It is also used in lightsticks as a fluorophor producing ghostly green light .


Synthesis Analysis

A series of anthracene-based derivatives, including 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .


Molecular Structure Analysis

The molecular structure of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene consists of an anthracene core with phenylethynyl groups attached at the 9 and 10 positions and chlorine atoms at the 1 and 8 positions . The vibrational Raman peaks at 1225, 1480 and 1560 cm −1 were attributed to the anthracene central outer breathing mode plus C–H bending, C–H bending plus anthracene ring C=C stretching, and C=C stretching along the z -axis plus C–H bending of the anthracene ring, respectively .


Physical And Chemical Properties Analysis

1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has a molecular weight of 447.35 and a melting point of 168-170 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 658.4±50.0 °C at 760 mmHg, and a flash point of 345.8±23.7 °C . It has no H bond acceptors or donors, and 4 freely rotating bonds .

Scientific Research Applications

Fluorescent Materials and Chemiluminescence

1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has been studied for its potential in fluorescent materials, particularly in relation to peroxyoxalate chemiluminescence. These studies explore the synthesis of phenylethynyl substituted aromatic compounds, including the methods for producing 9,10-bis(phenylethynyl)anthracene and its derivatives, and their applications as fluorescent materials (Hanhela & Paul, 1981).

Semiconducting Properties

Research on the semiconducting properties of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene derivatives has been conducted, focusing on their electronic and photophysical properties. This includes studying the effect of substitution positions on molecular energies, which influences the material's semiconducting behavior and its potential use in thin-film transistor devices (Hur et al., 2011).

Molecular Structure Analysis

In-depth molecular structure analysis of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has been conducted using methods like NMR spectroscopy. This research confirms the formation of certain derivatives of this compound and explores their reactivity and structural characteristics (Hirayama et al., 1988).

Building Blocks for Rigid Organic Frameworks

This compound is also explored as a building block for creating (semi-)rigid organic frameworks. Research in this area involves synthesizing linked derivatives of 1,8-dichloroanthracene using 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene and investigating their properties and potential applications in various fields (Lamm et al., 2018).

Safety And Hazards

When handling 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to avoid ingestion and inhalation .

properties

IUPAC Name

1,8-dichloro-9,10-bis(2-phenylethynyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16Cl2/c31-27-15-7-13-24-23(19-17-21-9-3-1-4-10-21)25-14-8-16-28(32)30(25)26(29(24)27)20-18-22-11-5-2-6-12-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONGNHJIWAYNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C#CC5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348320
Record name 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dichloro-9,10-bis(phenylethynyl)anthracene

CAS RN

51749-83-8
Record name 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Reactant of Route 2
Reactant of Route 2
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Reactant of Route 3
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Reactant of Route 4
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Reactant of Route 5
Reactant of Route 5
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Reactant of Route 6
Reactant of Route 6
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene

Citations

For This Compound
4
Citations
F McCapra - 2000 - Elsevier
Although the chemist may envy the biologist with his descriptions of the dramatic displays of bioluminescence in nature, exciting a sense of wonder in the beholder, the chemist can …
Number of citations: 11 www.sciencedirect.com
TS Kuntzleman, AE Comfort… - Journal of Chemical …, 2009 - ACS Publications
The exocharmic glow of chemiluminescent lightsticks captivates students of all ages. The chemistry behind lightsticks is used to convincingly teach the practice and theory of …
Number of citations: 15 pubs.acs.org
T Deligeorgiev, A Vasilev, S Kaloyanova… - … Patents Mater. Sci, 2013 - ingentaconnect.com
For life science research the fluorescent probes are essential tools and their use is continually increasing due to their low cost and higher sensitivity comparing other methods, and the …
Number of citations: 1 www.ingentaconnect.com
E Jacobsen, K Tønning, LF Poulsen, N Elmegaard - mst.dk
When the occasion arises, the Danish Environmental Protection Agency will publish reports and papers concerning research and development projects within the environmental sector, …
Number of citations: 2 www2.mst.dk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.